LSD1 Epigenetic Target Inhibition
The 2-amino-substituted compound (CHEMBL3402053) inhibits human recombinant LSD1 with an IC₅₀ of 356 nM in an Amplex Red-based H₂O₂ production assay using a methylated peptide substrate [1]. In direct contrast, the 2-unsubstituted thiazolo[4,5-d]pyrimidine-5,7-diol (thiolumamide) has been investigated primarily for antifungal activity, with no LSD1 inhibition data reported in the primary literature or major bioactivity databases . The 2-(methylthio) analog (CAS 87789-29-5) likewise lacks LSD1 annotation [2]. This represents a qualitative and quantitative differentiation for epigenetic screening applications.
Comparators: no reported LSD1 IC50
| Evidence Dimension | LSD1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM (human recombinant LSD1, 30 min incubation, Amplex Red detection) |
| Comparator Or Baseline | Thiazolo[4,5-d]pyrimidine-5,7-diol (2-unsubstituted): no reported LSD1 IC₅₀; 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol: no reported LSD1 IC₅₀ |
| Quantified Difference | Active (IC₅₀ = 356 nM) vs. no detectable activity reported; ≥10-fold selectivity window over MAO-A (IC₅₀ > 100,000 nM) |
| Conditions | Inhibition of human recombinant LSD1; Amplex Red H₂O₂ production assay; methylated peptide substrate; 30 min incubation (data curated by ChEMBL from Waseda University) |
Why This Matters
Procurement for epigenetic inhibitor screening requires demonstrated target engagement; the 2-amino derivative is the only congener in this chemical series with validated LSD1 activity.
- [1] BindingDB Entry BDBM50067551 (CHEMBL3402053). LSD1 IC₅₀ = 356 nM. BindingDB, accessed 2026-05-03. View Source
- [2] 2-(Methylthio)thiazolo[4,5-d]pyrimidine-5,7-diol (CAS 87789-29-5). American Elements product page, accessed 2026-05-03. View Source
